N'-(5-tert-Butyl-1,2-oxazol-3-yl)-N-cyclohexyl-N-methylurea
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Overview
Description
N’-(5-tert-Butyl-1,2-oxazol-3-yl)-N-cyclohexyl-N-methylurea is a synthetic organic compound characterized by the presence of a tert-butyl group, an oxazole ring, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-tert-Butyl-1,2-oxazol-3-yl)-N-cyclohexyl-N-methylurea typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.
Urea Formation: The final step involves the reaction of the oxazole derivative with cyclohexyl isocyanate and methylamine to form the urea moiety.
Industrial Production Methods
Industrial production of N’-(5-tert-Butyl-1,2-oxazol-3-yl)-N-cyclohexyl-N-methylurea may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(5-tert-Butyl-1,2-oxazol-3-yl)-N-cyclohexyl-N-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxazole N-oxides.
Reduction: Amines.
Substitution: Substituted urea derivatives.
Scientific Research Applications
N’-(5-tert-Butyl-1,2-oxazol-3-yl)-N-cyclohexyl-N-methylurea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of N’-(5-tert-Butyl-1,2-oxazol-3-yl)-N-cyclohexyl-N-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and urea moiety play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit or activate these targets, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-tert-Butyl-1,2-oxazol-3-yl)propanamide
- tert-Butyl N-(5-tert-Butyl-1,2-oxazol-3-yl)carbamate
- N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-methylfuran-3-carboxamide
Uniqueness
N’-(5-tert-Butyl-1,2-oxazol-3-yl)-N-cyclohexyl-N-methylurea is unique due to the presence of the cyclohexyl and methyl groups attached to the urea moiety This structural feature imparts distinct physicochemical properties and biological activities compared to other similar compounds
Properties
CAS No. |
55808-41-8 |
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Molecular Formula |
C15H25N3O2 |
Molecular Weight |
279.38 g/mol |
IUPAC Name |
3-(5-tert-butyl-1,2-oxazol-3-yl)-1-cyclohexyl-1-methylurea |
InChI |
InChI=1S/C15H25N3O2/c1-15(2,3)12-10-13(17-20-12)16-14(19)18(4)11-8-6-5-7-9-11/h10-11H,5-9H2,1-4H3,(H,16,17,19) |
InChI Key |
CAPMNPKPJIKMBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)N(C)C2CCCCC2 |
Origin of Product |
United States |
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